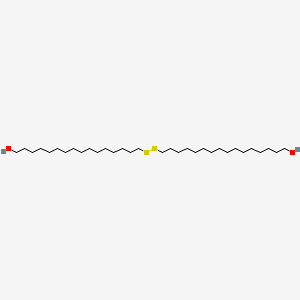
GB 67
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GB 67 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and multiple functional groups that contribute to its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GB 67 typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the quinazoline core: This step involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with appropriate reagents to introduce the amino and methoxy groups.
Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a hexyl halide under basic conditions.
Formation of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan carboxylic acid.
Final coupling and hydrochloride formation: The final step involves coupling the furan derivative with the quinazoline derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
化学反应分析
Types of Reactions
GB 67 can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .
科学研究应用
GB 67 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of GB 67 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
相似化合物的比较
Similar Compounds
4-amino-2-chloro-6,7-dimethoxyquinazoline: A related compound with similar structural features but different functional groups.
2-chloro-6,7-dimethoxyquinazoline: Another similar compound with a chloro group instead of an amino group.
Uniqueness
GB 67 is unique due to its combination of a quinazoline core, a furan ring, and multiple functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFNCDVHRPWMFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)
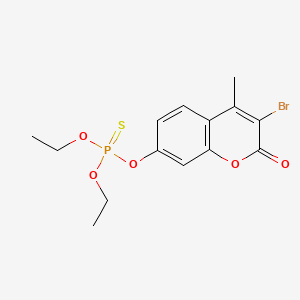

![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/new.no-structure.jpg)
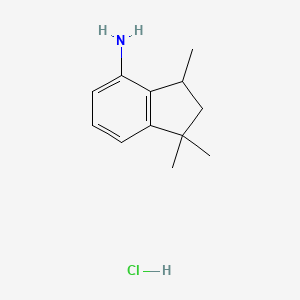
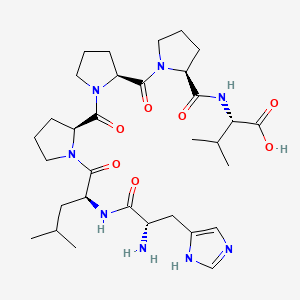
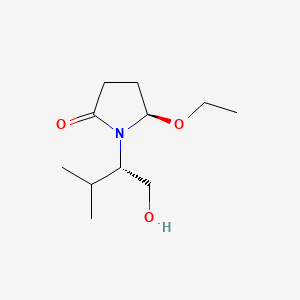

![11,14,22,26-tetrachloro-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B571147.png)
